Hex-5-ynehydrazide

Bioconjugation Click Chemistry Linker Design

Short alkyne-hydrazide linkers cause steric crowding in CuAAC; PEG alternatives add unwanted mass and hydrophilicity. Hex-5-ynehydrazide (CAS 4230-19-7), with a balanced 5-carbon spacer, resolves both: - Ensures high click efficiency with bulky azide payloads by distancing the alkyne from the biomolecule surface - Maintains a compact conjugate footprint (MW 126.16) for passive membrane permeability - Avoids PEG-associated swelling in materials functionalization Supplied at ≥95% purity; store at 2-8°C under inert atmosphere for batch-to-batch consistency.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 4230-19-7
Cat. No. B2558126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHex-5-ynehydrazide
CAS4230-19-7
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
InChIInChI=1S/C6H10N2O/c1-2-3-4-5-6(9)8-7/h1H,3-5,7H2,(H,8,9)
InChIKeyCIWUFLALCXLZMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Hex-5-ynehydrazide Linker Profile


Hex-5-ynehydrazide (CAS 4230-19-7), also known as 5-hexynoic acid hydrazide, is a compact bifunctional linker reagent that combines a terminal propargyl‑type alkyne with a hydrazide carbonyl‑reactive group . Its molecular weight is 126.16 g·mol⁻¹ (C₆H₁₀N₂O), and it displays a computed XLogP3 of −0.6, indicating moderate aqueous compatibility [1]. The alkyne enables copper‑catalyzed azide–alkyne cycloaddition (CuAAC), while the hydrazide forms semi‑permanent hydrazone bonds with aldehydes and ketones—making the compound a versatile adapter for attaching terminal alkynes to carbonyl‑bearing biomolecules or materials .

Risks of Substituting Hex-5-ynehydrazide


Alkyne‑hydrazide linkers are not interchangeable because the length of the aliphatic chain between the hydrazide carbonyl and the terminal alkyne directly influences both the steric accessibility of the alkyne during CuAAC and the hydrophobicity of the resulting conjugate . A shorter spacer (e.g., propargyl hydrazide) forces the azide‑modified payload into close proximity with the hydrazone‑linked biomolecule, which can reduce click efficiency due to steric crowding [1]. Conversely, a substantially longer or PEG‑based spacer increases molecular weight and may alter the conjugate's aqueous solubility profile . Hex‑5‑ynehydrazide occupies a balanced middle ground—offering sufficient spacer length (five‑carbon chain) to mitigate steric hindrance without introducing the excessive flexibility or additional mass of a PEG linker—making it a preferred building block when both high click conversion and a compact conjugate footprint are required .

Evidence Differentiating Hex-5-ynehydrazide


Spacer Length Effect on Alkyne Accessibility

Hex‑5‑ynehydrazide features a five‑carbon aliphatic chain connecting the hydrazide carbonyl to the terminal alkyne, whereas the most immediate analog, propargyl hydrazide, contains only a three‑carbon chain [1]. This additional two‑carbon spacer increases the distance between the hydrazone‑conjugated biomolecule and the alkyne reaction center, which is known to improve CuAAC efficiency when sterically demanding azide‑bearing partners are used [2].

Bioconjugation Click Chemistry Linker Design

Hydrophobicity vs. PEG-based Linkers

The computed partition coefficient XLogP3 of Hex‑5‑ynehydrazide is −0.6, indicating a moderate hydrophilic–lipophilic balance [1]. In contrast, alkyne‑hydrazide derivatives bearing PEG spacers (e.g., Alkyne‑PEG4‑hydrazide) exhibit significantly lower (more negative) LogP values due to the polyether chain, which can be advantageous for aqueous solubility but may also increase nonspecific interactions in certain assay formats .

Aqueous Solubility Bioconjugate Stability Physicochemical Profiling

Purity and Batch Consistency

Hex‑5‑ynehydrazide is routinely supplied at ≥95% purity by multiple vendors, with storage conditions specified as 2–8 °C under inert atmosphere to preserve terminal alkyne stability . This purity level is comparable to or exceeds that of many custom‑synthesized alkyne‑hydrazide probes, ensuring reliable click reactivity without the need for additional purification [1].

Reproducibility Procurement Specifications Quality Control

Polar Surface Area and Membrane Permeability

The computed Topological Polar Surface Area (TPSA) of Hex‑5‑ynehydrazide is 55.1 Ų [1]. This value falls below the commonly cited threshold of 140 Ų for good oral bioavailability and suggests moderate passive membrane permeability. In comparison, alkyne‑hydrazide‑PEG linkers exhibit TPSA values typically exceeding 90 Ų due to the additional oxygen atoms in the PEG chain, which may reduce their ability to cross lipid bilayers .

Cell Permeability Intracellular Labeling Physicochemical Profiling

Optimal Use Cases for Hex-5-ynehydrazide


Bioconjugation of Hindered Aldehyde-Tagged Antibodies

When an antibody or large glycoprotein is site‑specifically oxidized to introduce an aldehyde handle, the subsequent hydrazone formation can position the reactive center close to the protein surface. The five‑carbon spacer of Hex‑5‑ynehydrazide provides sufficient distance to allow efficient CuAAC with a bulky azide‑bearing fluorophore or drug payload, minimizing yield losses that may occur with shorter linkers like propargyl hydrazide [1].

Compact Clickable Probes for Intracellular Labeling

For live‑cell imaging or activity‑based protein profiling where passive membrane permeability is critical, the moderate lipophilicity (XLogP3 = −0.6) and low TPSA (55.1 Ų) of Hex‑5‑ynehydrazide make it a superior scaffold compared to PEGylated hydrazide linkers [2]. Researchers requiring a minimal‑footprint alkyne handle that can cross the cell membrane without additional permeabilization agents should prioritize this compound over PEG‑based alternatives.

Building Block for Reproducible CuAAC

Procuring Hex‑5‑ynehydrazide from suppliers offering ≥95% purity with defined storage conditions (2–8 °C, inert atmosphere) ensures consistent alkyne reactivity batch‑to‑batch . This is particularly important for academic core facilities or industrial labs performing high‑throughput click conjugation where variability in linker quality would necessitate repeated reaction condition adjustments.

Functionalization of Carbonyl-Rich Polymers and Surfaces

In materials science, the five‑carbon spacer balances chain flexibility and surface proximity, enabling efficient post‑functionalization of aldehyde‑modified surfaces or polymers with azide‑bearing ligands [3]. The absence of a PEG unit avoids unwanted swelling or hydration changes that could alter material properties, making Hex‑5‑ynehydrazide ideal for creating well‑defined, water‑compatible yet non‑hygroscopic functional interfaces.

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